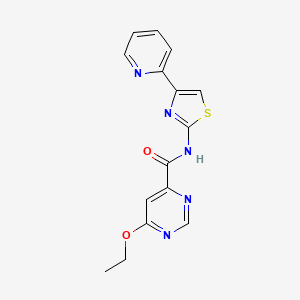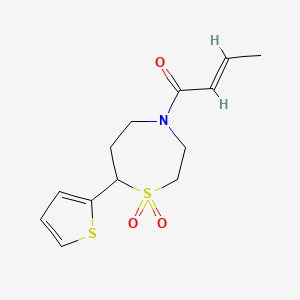
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. This compound is synthesized using a specific method and has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study discussed the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer agents. These compounds were screened for their cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, showing promise as potential anticancer agents (Rahmouni et al., 2016).
Antiallergic Compounds
Research on 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides revealed potent antiallergic activity. These compounds were tested for their effectiveness in inhibiting allergic reactions in rats, showing significant antiallergic properties (Georgiev et al., 1987).
Antimicrobial Applications
A synthesis study of pyrimidinone and oxazinone derivatives fused with thiophene rings was conducted, aiming to explore their antimicrobial potential. These compounds displayed antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, indicating their potential use as antimicrobial agents (Hossan et al., 2012).
Molluscicidal Properties
Research into thiazolo[5,4-d]pyrimidines has uncovered their efficacy as molluscicides, targeting snails that are intermediate hosts for schistosomiasis. This suggests a potential application in controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).
Mecanismo De Acción
Mode of Action
Other antimicrobial compounds often work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Without specific information on “N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide”, it’s difficult to say which biochemical pathways it affects. Antimicrobial compounds can affect a variety of pathways depending on their specific mode of action .
Pharmacokinetics
These properties can greatly influence a compound’s bioavailability and effectiveness .
Result of Action
If it is antimicrobial, it may result in the death of microbial cells .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability, efficacy, and action of the compound .
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13-8-11(10-3-4-10)16-9-17(13)6-5-15-14(19)12-2-1-7-20-12/h8-10,12H,1-7H2,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGYPPPJBSHTLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2385553.png)
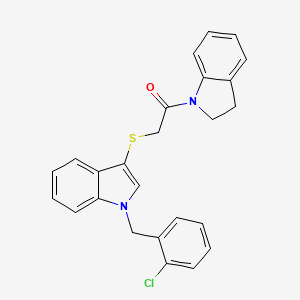
![3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride](/img/structure/B2385557.png)
![2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2385558.png)

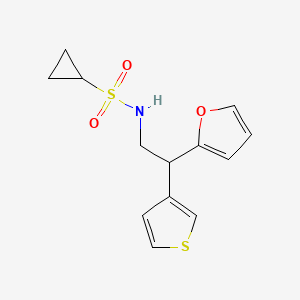
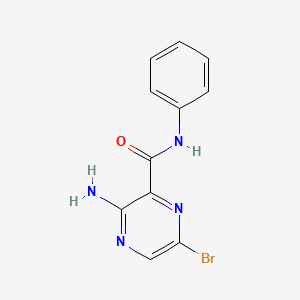
![1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2385567.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2385569.png)
![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
